3-Formyl-2-hydroxyphenyl dimethylcarbamate
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Overview
Description
3-Formyl-2-hydroxyphenyl dimethylcarbamate is an organic compound with the molecular formula C10H11NO4. This compound is characterized by the presence of a formyl group, a hydroxyl group, and a dimethylcarbamate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxyphenyl dimethylcarbamate typically involves the reaction of 3-formyl-2-hydroxyphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2-hydroxyphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Carboxy-2-hydroxyphenyl dimethylcarbamate.
Reduction: 3-Hydroxymethyl-2-hydroxyphenyl dimethylcarbamate.
Substitution: Various substituted phenyl dimethylcarbamates depending on the nucleophile used.
Scientific Research Applications
3-Formyl-2-hydroxyphenyl dimethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of 3-Formyl-2-hydroxyphenyl dimethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The dimethylcarbamate group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-2-hydroxyphenyl methylcarbamate: Similar structure but with a methyl group instead of a dimethylcarbamate group.
3-Formyl-2-hydroxyphenyl ethylcarbamate: Similar structure but with an ethyl group instead of a dimethylcarbamate group.
3-Formyl-2-hydroxyphenyl propylcarbamate: Similar structure but with a propyl group instead of a dimethylcarbamate group.
Uniqueness
3-Formyl-2-hydroxyphenyl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
649722-41-8 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(3-formyl-2-hydroxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-12)9(8)13/h3-6,13H,1-2H3 |
InChI Key |
HSXMJTORTXFIDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1O)C=O |
Origin of Product |
United States |
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